molecular formula C26H17N7O B2666073 N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)quinoline-2-carboxamide CAS No. 891103-05-2

N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)quinoline-2-carboxamide

Cat. No.: B2666073
CAS No.: 891103-05-2
M. Wt: 443.47
InChI Key: LVNZXNLTCDNUAR-UHFFFAOYSA-N
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Description

N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)quinoline-2-carboxamide is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines pyridine, triazole, pyridazine, and quinoline moieties, making it a versatile candidate for various biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)quinoline-2-carboxamide typically involves multi-step reactions that include the formation of intermediate compounds. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. The final step often involves the coupling of the quinoline moiety to the intermediate product, resulting in the formation of the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)quinoline-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Ethanol, dimethyl sulfoxide (DMSO), tetrahydrofuran (THF)

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with altered functional groups, while reduction may result in the formation of amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)quinoline-2-carboxamide stands out due to its unique combination of multiple heterocyclic rings, which imparts a diverse range of biological activities. Its ability to interact with various molecular targets makes it a versatile compound for research and therapeutic applications.

Properties

IUPAC Name

N-[4-(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17N7O/c34-26(23-13-10-17-5-1-2-6-20(17)29-23)28-19-11-8-18(9-12-19)21-14-15-24-30-31-25(33(24)32-21)22-7-3-4-16-27-22/h1-16H,(H,28,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNZXNLTCDNUAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)NC3=CC=C(C=C3)C4=NN5C(=NN=C5C6=CC=CC=N6)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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